molecular formula C11H12N2OS B2671802 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile CAS No. 338954-36-2

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B2671802
CAS No.: 338954-36-2
M. Wt: 220.29
InChI Key: FPBUUJWMKVVZJW-VQHVLOKHSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile is an organic compound that features a thienyl group, an acetyl group, and a dimethylamino group

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 5-acetyl-2-thiopheneboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:

    5-Acetylthiophene-2-boronic acid: This compound shares the thienyl and acetyl groups but lacks the dimethylamino group.

    2-(5-Acetyl-2-thienyl)acetonitrile: This compound is similar but does not have the dimethylamino group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBUUJWMKVVZJW-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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